N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with chloroacetyl chloride under basic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6th position of the benzothiazole ring using chlorinating agents such as thionyl chloride.
Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is attached to the nitrogen atom of the benzothiazole ring through a nucleophilic substitution reaction using 3-dimethylaminopropyl chloride.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety is introduced by reacting the intermediate compound with phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) by activating specific pathways.
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide can be compared with other benzothiazole derivatives, such as:
6-chloro-1,3-benzothiazole-2-thione: Similar structure but lacks the dimethylamino propyl and phenylacetamide groups.
2-aminobenzothiazole: Lacks the chlorine atom and the additional substituents.
Benzothiazole: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H22ClN3OS |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H22ClN3OS/c1-23(2)11-6-12-24(19(25)13-15-7-4-3-5-8-15)20-22-17-10-9-16(21)14-18(17)26-20/h3-5,7-10,14H,6,11-13H2,1-2H3 |
InChI Key |
HFJFOUDLSCQPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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